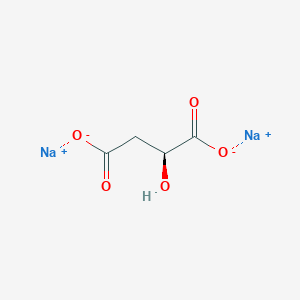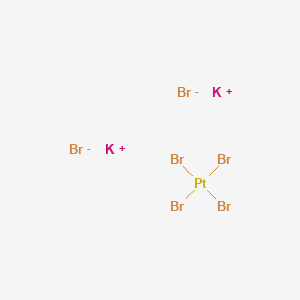
Dipotassium hexabromoplatinate
Vue d'ensemble
Description
Dipotassium hexabromoplatinate is not directly mentioned in the provided papers. However, the papers do discuss related potassium complexes and platinum cluster compounds, which can offer insights into the behavior of similar compounds. For instance, the synthesis of a silylpotassium complex with benzene is described, indicating the potential for potassium to form supramolecular structures with organic ligands . Additionally, hexaplatinum clusters with various ligands are discussed, which could be relevant when considering the coordination environment and reactivity of a hexabromoplatinate analogue .
Synthesis Analysis
The synthesis of related complexes involves the reduction of a precursor compound with potassium or sodium borohydride in the presence of ligands . For example, the silylpotassium complex is synthesized by reducing a dibromo-cyclotetrasilane with potassium . This suggests that a similar approach could be used for synthesizing dipotassium hexabromoplatinate, starting with a platinum bromide precursor and reducing it in the presence of potassium.
Molecular Structure Analysis
The molecular structure of complexes involving potassium and platinum can be quite intricate. The silylpotassium complex forms a 1-D supramolecular structure with benzene , while the hexaplatinum clusters exhibit a closed or open structure depending on the ligands involved . This indicates that dipotassium hexabromoplatinate might also exhibit a complex structure, potentially influenced by its ligands and the coordination geometry of the platinum center.
Chemical Reactions Analysis
The reactivity of platinum cluster compounds can be quite diverse. For instance, a hexaplatinum cluster can encapsulate mercury(0) or thallium(I), indicating a potential for such clusters to act as hosts for other metals . This suggests that dipotassium hexabromoplatinate might also participate in reactions where it can form adducts with other metal species or undergo ligand exchange reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium complexes and platinum clusters can vary widely. The crystal structure determination of dipotassium hydrogen citrate shows that potassium can coordinate with multiple oxygen atoms, which could be relevant for understanding the coordination environment in dipotassium hexabromoplatinate . The distances between metal and oxygen atoms in such structures can provide insights into the strength of the metal-ligand interactions .
Applications De Recherche Scientifique
-
Solubility and Thermodynamic Properties Research
- Field : Solution Chemistry .
- Application : This research investigates the solubility and thermodynamic properties of Dipotassium Hydrogenphosphate in aqueous solutions at various temperatures .
- Methods : The experimental solubilities of aqueous solutions were performed for Dipotassium Hydrogenphosphate from ms(exp) = 9.66 to 15.63 mol·kg−1, respectively, from 298.15 to 353.15 K .
- Results : The study determined the Gibbs energies of dissolution of Dipotassium Hydrogenphosphate and the solubility product at various temperatures .
-
Mitigation of Zinc Oxide Nanoparticles Toxicity in Crops
- Field : Toxicology Research .
- Application : This study investigates the effect of Dipotassium Hydrogenphosphate on physiological, biochemical, and anatomical aspects of crops dwelling with zinc oxide nanoparticles toxicity .
- Methods : The study includes synthesis, characterization, and differential toxic impacts of zinc oxide nanoparticles on two crop plants, Triticum aestivum and Solanum lycopersicum, as well as assuage the toxic impacts of zinc oxide nanoparticles through nutrient management approach implied via supplementation of Phosphorus .
- Results : Supplementation of Phosphorus caused significant improvement against zinc oxide nanoparticles stress by causing remarkable enhancement in growth, photosynthetic pigments and activity of photosystem II photochemistry and decreased cell death .
-
Potassium-Ion Hybrid Capacitors
- Field : Material Science .
- Application : Dipotassium terephthalate is applied as an organic negative electrode to provide comparable reaction kinetics with a non-faradaic activated carbon positive electrode to boost the electrochemical performance of Potassium-Ion Hybrid Capacitors .
- Methods : Not specified in the source .
- Results : Not specified in the source .
- Platinum Catalytic Applications
-
Nanotechnology
-
Chemical Research
Safety And Hazards
Dipotassium hexabromoplatinate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it under an inert gas, avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
dipotassium;hexabromoplatinum(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBZJCBXMOGTCN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].Br[Pt-2](Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange hygroscopic crystals; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Potassium hexabromoplatinate(IV) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dipotassium hexabromoplatinate | |
CAS RN |
16920-93-7 | |
| Record name | Platinic potassium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016920937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexabromo-, potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium hexabromoplatinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




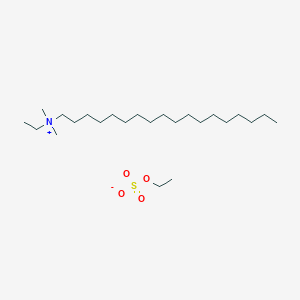
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)



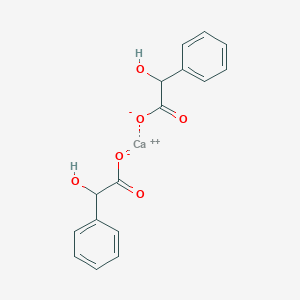


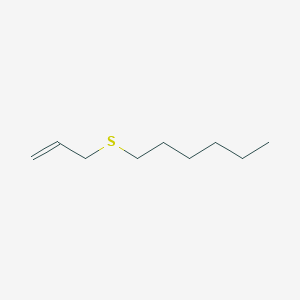


![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
